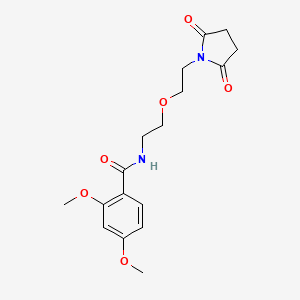

N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-2,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

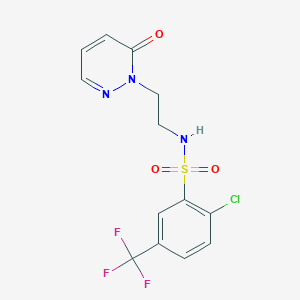

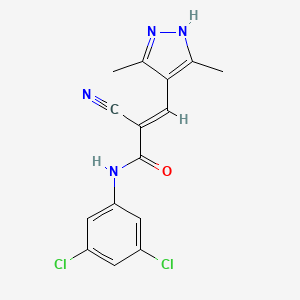

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H22N2O6 and its molecular weight is 350.371. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

潜在抗精神病药

合成了一系列源自 2,6-二甲氧基苯甲酸的 3,5-二取代 N-[(1-乙基-2-吡咯烷基)甲基]-6-甲氧基水杨酰胺,以研究它们作为抗精神病药的潜力。包括目标化学品在内的这些化合物在抑制多巴胺活性方面显示出显着的效力,无论是在体内还是在体外。特别是,一些化合物的效力高于对照抗精神病药氟哌啶醇,表明这些苯甲酰胺在治疗精神分裂症等疾病中具有治疗潜力。这些发现强调了苯甲酰胺中结构修饰在增强其药理作用中所起的重大作用 (T. de Paulis 等,1986 年)。

西格玛受体闪烁显像

利用 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 进行西格玛受体闪烁显像以检测原发性乳腺癌突出了另一项重要应用。苯甲酰胺优先与在乳腺癌细胞中过表达的西格玛受体结合,使得能够在体内可视化原发性乳腺肿瘤。该应用展示了苯甲酰胺在肿瘤学中的诊断潜力,特别是在改善乳腺癌的检测和管理方面 (V. Caveliers 等,2002 年)。

放射性药物开发

合成 (S)-(-)-N-(1-烯丙基吡咯烷-2-基甲基)-5-(3-羟基丙基)-2,3-二甲氧基苯甲酰胺,作为 18F-氟利哌啶的前体,展示了该化合物在放射性药物开发中的作用。该化合物作为 18F-氟利哌啶制备中的前体,18F-氟利哌啶用于 PET 成像研究多巴胺 D2 受体,表明其在神经学研究和诊断中的价值 (X. Jing,2004 年)。

多巴胺 D2 受体示踪剂

苯甲酰胺类抗精神病药如 (S)-N-[(1-烯丙基-2-吡咯烷基)甲基]-5-(3-[18F]氟丙基)-2,3-二甲氧基苯甲酰胺 ([18F]氟利哌啶) 的开发进一步强调了其在神经影像学中的应用。这些化合物通过结构修饰,获得了对多巴胺 D-2 受体的高亲和力,从而实现了详细的脑成像,并增进了我们对精神和神经疾病的了解 (J. Mukherjee 等,1995 年)。

作用机制

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions into the cells, leading to changes in cellular functions that are dependent on calcium signaling.

Biochemical Pathways

The affected pathways primarily involve calcium signaling . By inhibiting Cav 1.2 channels, the compound disrupts calcium-dependent processes within the cell . The downstream effects of this disruption can vary widely depending on the specific cellular context, but they may include alterations in muscle contraction, neurotransmitter release, and gene expression.

Pharmacokinetics

Furthermore, it exhibits relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes that depend on calcium signaling. One notable effect is the compound’santiconvulsant activity . In animal models, the compound has shown potent anticonvulsant properties, suggesting that it may be effective in reducing seizure activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability and activity may be affected by temperature, as it is recommended to be stored in a freezer, under -20°C Additionally, the compound’s interaction with its target may be influenced by the cellular environment, including the presence of other molecules that can bind to the same target

属性

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-23-12-3-4-13(14(11-12)24-2)17(22)18-7-9-25-10-8-19-15(20)5-6-16(19)21/h3-4,11H,5-10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURNTGBKLLBMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate](/img/structure/B2869913.png)

![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)

![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)